![molecular formula C14H16N4O B14071137 (6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one CAS No. 10254-18-9](/img/structure/B14071137.png)
(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- is an aromatic azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely studied due to their applications in dyes, pigments, and as intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- typically involves the diazotization of 2-aminopyridine followed by coupling with a phenolic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt . The general steps are as follows:
Diazotization: 2-aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenolic compound in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of such azo compounds often involves large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium dithionite, zinc in acidic conditions.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenols.
科学的研究の応用
Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- has several applications in scientific research:
作用機序
The mechanism of action of Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- involves its interaction with biological molecules through its azo group. The azo group can undergo reduction in biological systems to form amines, which can then interact with cellular components . The phenolic group can also participate in hydrogen bonding and other interactions with proteins and enzymes .
類似化合物との比較
Similar Compounds
Phenol, 2-(ethylamino)-5-nitrophenylimino: Similar structure but with a nitro group instead of a pyridinyl diazenyl group.
2-(2-Pyridyl)ethylamine: Contains the pyridinyl group but lacks the azo and phenolic groups.
Uniqueness
Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- is unique due to its combination of a phenolic group, an ethylamino substituent, and a pyridinyl diazenyl group.
特性
CAS番号 |
10254-18-9 |
|---|---|
分子式 |
C14H16N4O |
分子量 |
256.30 g/mol |
IUPAC名 |
2-(ethylamino)-4-methyl-5-(pyridin-2-yldiazenyl)phenol |
InChI |
InChI=1S/C14H16N4O/c1-3-15-12-8-10(2)11(9-13(12)19)17-18-14-6-4-5-7-16-14/h4-9,15,19H,3H2,1-2H3 |
InChIキー |
XGEOZUQNOKUHEO-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C(C=C(C(=C1)C)N=NC2=CC=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14071073.png)
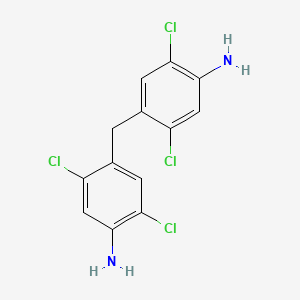
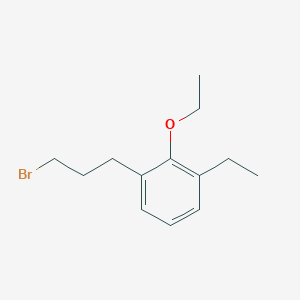
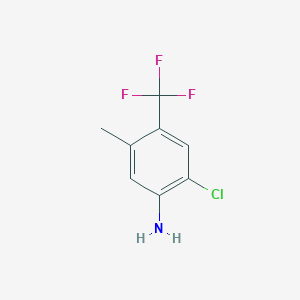
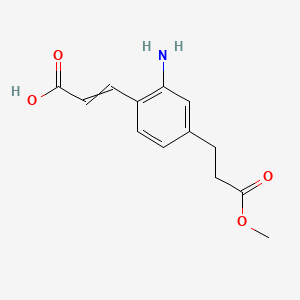
![(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14071097.png)
![4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14071115.png)

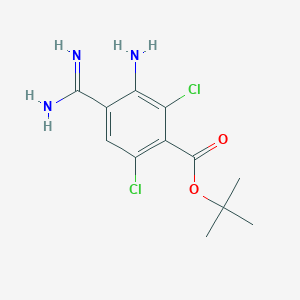
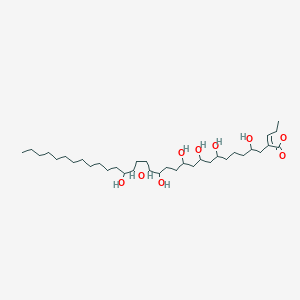
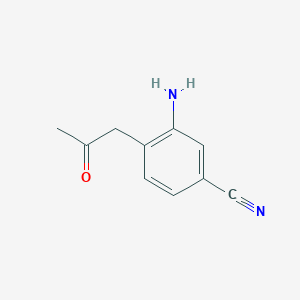
![16-bromo-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6-carbaldehyde](/img/structure/B14071155.png)
